1,3-Propanediol, 2-methyl-2-[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate
CAS No.: 31044-85-6
Cat. No.: VC8263598
Molecular Formula: C23H24O9S3
Molecular Weight: 540.6 g/mol
* For research use only. Not for human or veterinary use.
![1,3-Propanediol, 2-methyl-2-[[(phenylsulfonyl)oxy]methyl]-, 1,3-dibenzenesulfonate - 31044-85-6](/images/structure/VC8263598.png)
Specification
CAS No. | 31044-85-6 |
---|---|
Molecular Formula | C23H24O9S3 |
Molecular Weight | 540.6 g/mol |
IUPAC Name | [3-(benzenesulfonyloxy)-2-(benzenesulfonyloxymethyl)-2-methylpropyl] benzenesulfonate |
Standard InChI | InChI=1S/C23H24O9S3/c1-23(17-30-33(24,25)20-11-5-2-6-12-20,18-31-34(26,27)21-13-7-3-8-14-21)19-32-35(28,29)22-15-9-4-10-16-22/h2-16H,17-19H2,1H3 |
Standard InChI Key | YJDSMKIRAQDQFV-UHFFFAOYSA-N |
SMILES | CC(COS(=O)(=O)C1=CC=CC=C1)(COS(=O)(=O)C2=CC=CC=C2)COS(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES | CC(COS(=O)(=O)C1=CC=CC=C1)(COS(=O)(=O)C2=CC=CC=C2)COS(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
The IUPAC name for this compound is 2-methyl-3-[(phenylsulfonyl)oxy]-2-{[(phenylsulfonyl)oxy]methyl}propyl benzenesulfonate . Its molecular formula is C₂₃H₂₄O₉S₃, with an average molecular weight of 540.616 g/mol and a monoisotopic mass of 540.058245 . The structure consists of a central 2-methyl-1,3-propanediol backbone where all three hydroxyl groups are esterified with benzenesulfonate moieties.
Structural Features and Stereochemistry
The compound’s core is a propane-1,3-diol derivative substituted at the C2 position with a methyl group and two hydroxymethyl groups. Each hydroxyl group undergoes sulfonation with phenylsulfonic acid, resulting in three benzenesulfonate esters. The spatial arrangement of these groups creates a sterically hindered molecule, as evidenced by the branching at the C2 position .
Table 1: Key Structural Descriptors
Synthesis and Manufacturing
Synthetic Routes
The synthesis of this compound likely involves a multi-step esterification process. A plausible pathway begins with the preparation of 2-methyl-1,3-propanediol, followed by sequential sulfonation using benzenesulfonyl chloride. This method mirrors the production of related sulfonate esters, where hydroxyl groups react with sulfonyl chlorides in the presence of a base such as pyridine to yield sulfonate esters .
Stepwise Esterification
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Diol Preparation: 2-Methyl-1,3-propanediol is synthesized via hydration of acrolein derivatives or catalytic hydrogenation of hydroxypropionaldehyde, as described in patents for analogous diols .
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Sulfonation: Each hydroxyl group reacts with benzenesulfonyl chloride under controlled conditions to prevent cross-linking or degradation.
Industrial-Scale Considerations
Large-scale production requires precise stoichiometric control to ensure complete esterification while minimizing side reactions. Purification typically involves fractional distillation or recrystallization to isolate the trifunctional sulfonate ester from mono- or di-substituted byproducts .
Physicochemical Properties
Solubility and Partitioning
The compound’s log Kow (octanol-water partition coefficient) is estimated to be moderately high due to the hydrophobic phenyl groups, though the polar sulfonate esters may enhance aqueous solubility. This balance suggests potential partitioning into both lipid and aqueous phases, a trait relevant for pharmaceutical formulation .
Thermal Stability
Sulfonate esters generally exhibit thermal stability up to 150–200°C, with decomposition pathways involving cleavage of the sulfonyl-oxygen bond. Differential scanning calorimetry (DSC) data for analogous compounds show endothermic peaks near 180°C, indicative of melting points .
Applications and Functional Utility
Polymer Chemistry
As a trifunctional monomer, this compound may serve as a cross-linking agent in polyesters or polyurethanes. The sulfonate groups could impart flame-retardant properties, similar to other sulfur-containing polymers .
Pharmaceutical Intermediates
Sulfonate esters are widely used as alkylating agents in drug synthesis. The steric hindrance in this molecule might modulate reactivity, making it suitable for selective alkylation in nucleophilic substitution reactions .
Parameter | Value/Estimate | Basis |
---|---|---|
Biodegradability | Low | Persistent sulfonate groups |
Hydrolysis Half-Life | 30–60 days (pH 7–9) | Ester cleavage kinetics |
Bioaccumulation Potential | Moderate | log Kow ≈ 2.5–3.0 |
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